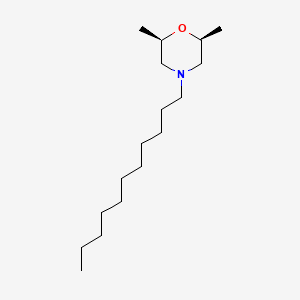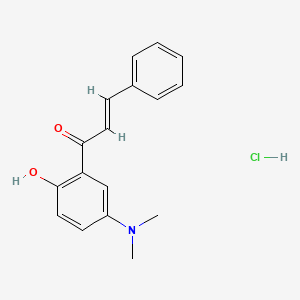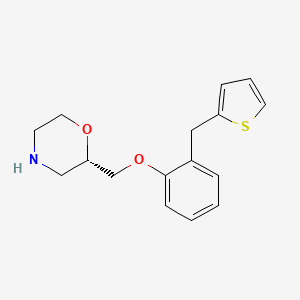![molecular formula C32H14Cl2N2Na2O8S2 B12713697 disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate CAS No. 1324-43-2](/img/structure/B12713697.png)
disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate is a complex organic compound with a unique structure. This compound is characterized by its multiple rings and heteroatoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require precise control of temperature, pressure, and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and functions, which may result in various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate exhibits unique properties due to its specific structure and functional groups. Similar compounds include other polycyclic organic compounds with heteroatoms and sulfonate groups .
Properties
CAS No. |
1324-43-2 |
|---|---|
Molecular Formula |
C32H14Cl2N2Na2O8S2 |
Molecular Weight |
735.5 g/mol |
IUPAC Name |
disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate |
InChI |
InChI=1S/C32H16Cl2N2O8S2.2Na/c33-26-28-30(43-23-11-18-14(9-21(23)35-28)7-13-3-1-2-4-16(13)18)27(34)29-31(26)44-24-12-19-15(10-22(24)36-29)8-20-17(19)5-6-25(45(37,38)39)32(20)46(40,41)42;;/h1-6,9-12H,7-8H2,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChI Key |
UOLGNGPANGZUAJ-UHFFFAOYSA-L |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC4=C(C=C31)N=C5C(=C(C6=NC7=C(C=C8C(=C7)CC9=C8C=CC(=C9S(=O)(=O)[O-])S(=O)(=O)[O-])OC6=C5Cl)Cl)O4.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















